molecular formula C7H3BrF3N3 B2408984 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 1379358-08-3

6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2408984
CAS RN: 1379358-08-3
M. Wt: 266.021
InChI Key: LLZTYKZGAULUGF-UHFFFAOYSA-N
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Description

“6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .


Synthesis Analysis

The synthesis of C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .


Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds . This reaction has been used in the synthesis of C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one .

Scientific Research Applications

Antitumor Scaffold

PP derivatives exhibit promising antitumor properties. Researchers have developed diverse synthetic pathways for their preparation and post-functionalization. These transformations enhance structural diversity, allowing for synergistic effects between new synthetic routes and potential applications . Notably, PP derivatives have shown anticancer potential, making them an exciting scaffold for drug design.

Selective Estrogen Receptor Modulation

While not directly related to cancer, a specific PP derivative called PHTPP has been used as a selective estrogen receptor β (ERβ) antagonist. It exhibits 36-fold selectivity for ERβ over ERα. Understanding the differential activities of estrogen receptors is crucial for developing targeted therapies .

Fungal Inhibition

In one study, carboxamide derivatives derived from 5-aminopyrazoles were evaluated against fungal strains. These compounds showed inhibitory activity against succinate dehydrogenase, highlighting their potential in antifungal research .

Thiazolopyrimidine Derivatives

In recent research, novel thiazolopyrimidine derivatives were studied against human cancer cell lines and primary chronic lymphocytic leukemia (CLL) cells. One derivative (16) displayed excellent anticancer activity by inhibiting the CDK enzyme, leading to cell death by apoptosis .

Fluorophores for Optical Applications

A family of PP derivatives has been identified as strategic compounds for optical applications. Their simpler and greener synthetic methodology, along with tunable photophysical properties, makes them attractive for use in optical devices and imaging .

properties

IUPAC Name

6-bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-4-2-12-6-1-5(7(9,10)11)13-14(6)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZTYKZGAULUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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